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Compound of Interest

Compound Name: aspergillin PZ

Cat. No.: B15558490

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of aspergillin
PZ, a complex pentacyclic cytochalasan natural product. The information enclosed details a
biomimetic synthetic approach, summarizes its biological activities, and provides detailed
experimental protocols for its preparation for research purposes.

Introduction

Aspergillin PZ is a structurally intricate isoindole alkaloid first isolated from the fungus
Aspergillus awamori.[1] It belongs to the cytochalasan family of natural products, which are
known for their wide range of potent biological activities. The complex architecture of
aspergillin PZ, featuring a pentacyclic skeleton with ten contiguous stereocenters, has made it
a challenging target for total synthesis. A notable and efficient approach has been a 13-step
biomimetic synthesis, which proceeds from divinyl carbinol.[1] This route is significantly shorter
than the initial 28-step synthesis.[1] Aspergillin PZ has garnered interest for its potential
antitumor and antifungal properties, making its efficient synthesis a valuable tool for further
biological investigation.

Biological Activity of Aspergillin PZ

Aspergillin PZ exhibits moderate cytotoxic activity against a range of human cancer cell lines.
Like other members of the cytochalasan family, its mechanism of action is believed to involve
the disruption of the actin cytoskeleton. By binding to the barbed, fast-growing ends of actin
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filaments, it inhibits both the assembly and disassembly of actin monomers, leading to
alterations in cell morphology, inhibition of cell division, and induction of apoptosis. While its
antifungal activity has been noted as low, its cytotoxic profile warrants further investigation for
potential therapeutic applications.
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Total Synthesis of Aspergillin PZ: A Biomimetic
Approach

The total synthesis of aspergillin PZ has been achieved via a convergent, 13-step biomimetic
route. The key features of this synthesis include a high-pressure Diels-Alder reaction to
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construct the isoindolone core and a final acid-catalyzed, vinylogous Prins-type cyclization to
furnish the pentacyclic framework.

Experimental Workflow

Click to download full resolution via product page

Caption: Workflow of the 13-step biomimetic total synthesis of aspergillin PZ.

Experimental Protocols

The following are representative protocols for key steps in the biomimetic total synthesis of
aspergillin PZ. For full experimental details, including characterization data, it is recommended
to consult the primary literature.

High-Pressure Diels-Alder Cycloaddition

This reaction constructs the core isoindolone structure from the triene intermediate.
o Reaction: [4+2] Cycloaddition of the triene intermediate with a suitable dienophile.

e Procedure: A solution of the triene intermediate and the dienophile in a suitable solvent (e.g.,
dichloromethane) is subjected to high pressure (10-14 kbar) for an extended period (e.qg.,
16.5 hours). The reaction mixture is then concentrated under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel to
yield the desired isoindolone cycloadduct. A typical reported yield for this type of reaction is
around 41%.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b15558490?utm_src=pdf-body-img
https://www.benchchem.com/product/b15558490?utm_src=pdf-body
https://www.benchchem.com/product/b15558490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Macrocyclization

This step forms the 11-membered macrocycle.
e Reaction: Intramolecular Horner-Wadsworth-Emmons reaction.

e Procedure: To a solution of the phosphonate precursor in a suitable solvent (e.g.,
acetonitrile) at an elevated temperature (e.g., 60 °C), a base such as LiCl and i-Pr2NEt is
added. The reaction is stirred until completion as monitored by TLC.

 Purification: The reaction mixture is quenched, extracted, dried, and concentrated. The crude
product is purified by flash column chromatography to afford the macrocyclic enone.

Biomimetic Cascade: Vinylogous Prins-Type Cyclization

This is the final, complexity-generating step to yield aspergillin PZ.
» Reaction: Acid-catalyzed intramolecular cyclization cascade.

e Procedure: The macrocyclic precursor, a silyl-protected alcohol, is treated with a fluoride
source in the presence of an acid (e.g., HF in acetonitrile). This initiates a cascade reaction
involving deprotection and a subsequent transannular attack of a nucleophilic alkene onto an
activated enone, followed by interception of the resulting carbocation by a hydroxyl group.

 Purification: The reaction is quenched and the product is extracted. The crude material is
purified by chromatography to provide aspergillin PZ. This biomimetic cascade has been
reported to proceed in excellent yield.

Mechanism of Action: Disruption of the Actin
Cytoskeleton

As a member of the cytochalasan family, aspergillin PZ's biological effects are primarily
attributed to its interaction with the actin cytoskeleton. This disruption of a fundamental cellular
component leads to the observed cytotoxicity.
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Caption: Proposed mechanism of action of aspergillin PZ via disruption of actin dynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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